molecular formula C21H21F3N2O4 B2504349 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421505-34-1

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2504349
CAS RN: 1421505-34-1
M. Wt: 422.404
InChI Key: JXFUDRSHCWEYCK-UHFFFAOYSA-N
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Description

The compound "(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone" is a complex organic molecule that likely contains a dihydrobenzodioxin moiety, a piperidinyl group, and a trifluoromethylpyridinyl segment. These structural features suggest that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) under a CO-air mixture, leading to the formation of Z isomers with a significant degree of stereoselectivity. The configuration of the double bond in the major stereoisomers was confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies. For instance, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around the sulfur atom was distorted tetrahedral. The structure was stabilized by various intermolecular interactions, including hydrogen bonds and π interactions .

Chemical Reactions Analysis

Although specific reactions of the compound are not detailed in the provided papers, the related compounds synthesized in these studies typically undergo substitution reactions and can form inter- and intramolecular hydrogen bonds, which can influence their reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques. The thermal stability was assessed using thermogravimetric analysis, indicating stability over a certain temperature range. Optical properties were studied, and the electronic structure was analyzed using density functional theory calculations, which included HOMO-LUMO energy gap evaluations and molecular electrostatic potential mapping to identify reactive sites on the molecular surface .

Scientific Research Applications

Cannabinoid Receptor Interactions

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone has been studied for its interaction with cannabinoid receptors. Research shows that certain compounds like SR141716A, which have structural similarities to the mentioned chemical, are inverse agonists at the human cannabinoid CB1 receptor. This interaction is critical in understanding the pharmacology of cannabinoids and their potential therapeutic applications (Landsman et al., 1997).

Antimicrobial Activity

Studies have been conducted on derivatives of compounds similar to (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone for their antimicrobial activities. These studies involve synthesizing and evaluating various derivatives for their effectiveness against bacterial and fungal strains, providing insights into the potential use of these compounds in combating infections (Patel et al., 2011).

Methanol Production from Aromatic Acids

Research has also explored the use of related compounds in the production of methanol from aromatic acids, particularly through the metabolic pathways of certain bacteria like Pseudomonas putida. This highlights the potential application of these compounds in biotechnological processes, including biofuel production (Donnelly & Dagley, 1980).

Molecular Interaction Studies

Further studies include molecular interaction analyses of compounds structurally similar to the mentioned chemical with specific receptors, such as the CB1 cannabinoid receptor. These studies help in understanding the molecular dynamics and pharmacological properties of these compounds, contributing to drug design and development (Shim et al., 2002).

Antiproliferative Activity and Structural Analysis

Compounds similar to (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone have been prepared and evaluated for antiproliferative activity. Their structural characteristics have been studied using various spectroanalytical techniques, contributing to cancer research and therapy (Prasad et al., 2018).

Synthesis and Evaluation of Analogues

Several analogues of compounds structurally related to the mentioned chemical have been synthesized and evaluated for their pharmacological properties, including antioxidant and antimicrobial activities. These studies provide valuable insights into the potential therapeutic applications of these compounds (Bassyouni et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its chemical and biological properties. This could include investigating its reactivity, stability, and potential biological activity .

properties

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O4/c1-13-19(30-17-5-3-2-4-16(17)28-13)20(27)26-10-8-15(9-11-26)29-18-7-6-14(12-25-18)21(22,23)24/h2-7,12-13,15,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFUDRSHCWEYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

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